N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide
Description
N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide is a structurally complex molecule featuring two key heterocyclic moieties: a 3,5-dimethylpyrazole group and a cyclopenta[c]pyridazinone ring system. The cyclopenta[c]pyridazinone moiety is a fused bicyclic system with a ketone functional group, which may contribute to its polarity and reactivity. The ethyl spacer linking the pyrazole to the propanamide bridge suggests conformational flexibility, while the propanamide group itself introduces hydrogen-bonding capacity via its carbonyl and amine groups.
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-11-9-12(2)21(19-11)8-7-18-17(24)13(3)22-16(23)10-14-5-4-6-15(14)20-22/h9-10,13H,4-8H2,1-3H3,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTVYEKRNFVXMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C(C)N2C(=O)C=C3CCCC3=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide is a compound of considerable interest due to its potential biological activities. This article reviews the synthesis, biological activities, and potential applications of this compound based on available research.
The compound has the following characteristics:
- Molecular Formula: C28H28N4OS
- Molecular Weight: 468.6 g/mol
- CAS Number: 1172821-55-4
- IUPAC Name: N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-N-(4-propan-2-yl-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities including antimicrobial, anti-inflammatory, and antioxidant effects. This section summarizes the findings related to the specific compound .
Antimicrobial Activity
A study focusing on pyrazole derivatives demonstrated significant antimicrobial properties. The compound exhibited broad-spectrum activity with Minimum Inhibitory Concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial strains. Notably, a related compound showed inhibition of E. coli DNA gyrase B with an IC50 of 9.80 µM, comparable to established antibiotics like ciprofloxacin .
Antioxidant Properties
The antioxidant activity was assessed using DPPH scavenging assays, where compounds similar to this compound demonstrated DPPH scavenging percentages between 84.16% and 90.52% . This suggests that the compound may have potential applications in combating oxidative stress-related diseases.
Anti-inflammatory Effects
The anti-inflammatory properties were evaluated through human red blood cell (HRBC) membrane stabilization assays. Compounds in this category showed substantial stabilization percentages ranging from 86.70% to 99.25%, indicating significant anti-inflammatory potential .
Study on Pyrazole Derivatives
A comprehensive study on various pyrazole derivatives highlighted their synthesis and biological evaluation. The results indicated that modifications in the pyrazole ring significantly influenced biological activity. For instance, the introduction of different substituents at specific positions enhanced antimicrobial and antioxidant activities .
Synthesis Methodologies
Recent advancements in synthetic methodologies for pyrazole derivatives have included ultrasonic-assisted synthesis techniques that improve yield and reduce environmental impact. These methods have been shown to facilitate the efficient production of compounds with promising biological profiles .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that derivatives of pyrazoles, including the compound , exhibit promising anticancer properties. Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds with similar structures have been reported to target specific pathways involved in tumor growth and metastasis .
1.2 Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been extensively studied. In particular, compounds that share structural features with N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide have demonstrated the ability to reduce inflammatory markers in vitro and in vivo. This suggests a role in treating inflammatory diseases .
1.3 Antimicrobial Properties
The antimicrobial activity of pyrazole-based compounds has also been documented. The compound may inhibit the growth of various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent .
Synthesis and Structural Modifications
2.1 Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include condensation reactions and cyclization steps that lead to the formation of the desired heterocyclic structures .
2.2 Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the pyrazole ring or the cyclopenta[c]pyridazin moiety can significantly influence its pharmacological properties. SAR studies have shown that specific substitutions can enhance potency and selectivity against target proteins .
Case Studies
3.1 Case Study: Anticancer Activity
A study published in 2021 explored a series of pyrazole derivatives for their anticancer effects against breast cancer cell lines (MCF7). The results indicated that certain modifications to the pyrazole core led to increased cytotoxicity and apoptosis induction compared to standard chemotherapeutics .
3.2 Case Study: Anti-inflammatory Mechanism
In another investigation focusing on anti-inflammatory mechanisms, researchers tested various pyrazole derivatives on lipopolysaccharide (LPS)-stimulated macrophages. The study found that specific derivatives significantly reduced pro-inflammatory cytokine production, suggesting potential therapeutic applications in chronic inflammatory conditions .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Observations :
Synthetic Methods: Pyrazole-containing compounds (e.g., 11a ) are often synthesized via reflux with nucleophiles like malononitrile, while fused systems (e.g., 1l and 2d ) employ one-pot multicomponent reactions.
Hydrogen-Bonding and Crystallinity
Hydrogen-bonding patterns, critical for crystal packing and solubility, are influenced by functional groups. The pyrazole N–H and propanamide groups in the target compound are likely to form intermolecular hydrogen bonds, akin to the hydroxyl and amino groups in 11a . Etter’s graph set analysis predicts that such motifs (e.g., R₂²(8) rings) stabilize crystal lattices in similar compounds, as seen in tetrahydroimidazopyridines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
